molecular formula C18H14N4O3S2 B280776 N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide

Cat. No.: B280776
M. Wt: 398.5 g/mol
InChI Key: ZVTCYLUCAHANJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HET0016 was first synthesized in 2005 by a group of researchers at the University of California, San Diego. The compound was designed to inhibit the activity of a specific enzyme called 20-HETE synthase, which is involved in the production of a potent vasoconstrictor called 20-hydroxyeicosatetraenoic acid (20-HETE). HET0016 has since been studied extensively for its potential as a therapeutic agent in various diseases.

Mechanism of Action

HET0016 exerts its pharmacological effects by inhibiting the activity of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide synthase, which is involved in the production of this compound. This compound is a potent vasoconstrictor and is also involved in the regulation of cell growth, migration, and apoptosis. By inhibiting the production of this compound, HET0016 reduces vasoconstriction and promotes cell death in cancer cells.
Biochemical and Physiological Effects:
HET0016 has been shown to have several biochemical and physiological effects, including the reduction of blood pressure, the inhibition of cancer cell growth and metastasis, and the reduction of tissue damage in ischemia-reperfusion injury. HET0016 has also been shown to modulate the activity of several signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.

Advantages and Limitations for Lab Experiments

HET0016 has several advantages for lab experiments, including its selectivity for N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide synthase and its ability to inhibit the production of this compound in vivo. However, HET0016 also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for research on HET0016, including the development of more potent and selective inhibitors of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide synthase, the identification of new therapeutic targets for HET0016, and the evaluation of HET0016 in clinical trials for various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of HET0016 and to determine the optimal dosing and administration regimens for HET0016 in vivo.
In conclusion, HET0016 is a promising chemical compound that has shown significant potential as a therapeutic agent in various diseases. Its selective inhibition of this compound synthase has led to its use in the treatment of hypertension, cancer, and ischemia-reperfusion injury. Future research on HET0016 will likely focus on the development of more potent and selective inhibitors, the identification of new therapeutic targets, and the evaluation of HET0016 in clinical trials.

Synthesis Methods

The synthesis of HET0016 involves several steps, including the preparation of the starting materials, the formation of the triazole ring, and the sulfonation of the naphthalene ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis method has been described in detail in several publications and is considered to be reliable and efficient.

Scientific Research Applications

HET0016 has been studied extensively for its potential as a therapeutic agent in various diseases, including hypertension, cancer, and ischemia-reperfusion injury. In hypertension, HET0016 has been shown to reduce blood pressure by inhibiting the production of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide, which is known to promote vasoconstriction. In cancer, HET0016 has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, and lung cancer cells. In ischemia-reperfusion injury, HET0016 has been shown to reduce tissue damage by inhibiting the production of reactive oxygen species.

Properties

Molecular Formula

C18H14N4O3S2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]naphthalene-1-sulfonamide

InChI

InChI=1S/C18H14N4O3S2/c23-15-9-8-13(10-16(15)26-18-19-11-20-21-18)22-27(24,25)17-7-3-5-12-4-1-2-6-14(12)17/h1-11,22-23H,(H,19,20,21)

InChI Key

ZVTCYLUCAHANJI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)O)SC4=NC=NN4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)O)SC4=NC=NN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.